molecular formula CrOSi B13415317 CID 19688802 CAS No. 70320-14-8

CID 19688802

Cat. No.: B13415317
CAS No.: 70320-14-8
M. Wt: 96.081 g/mol
InChI Key: ZYVZDRMLIZPXBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

However, based on standard PubChem classification, it is presumed to belong to a class of bioactive or synthetic organic molecules. While direct data about this compound is absent in the referenced materials, methodologies and comparative frameworks from analogous compounds can be extrapolated to hypothesize its properties. For instance, highlights the use of GC-MS and vacuum distillation for characterizing related compounds, suggesting that CID 19688802 may undergo similar analytical workflows to determine purity, volatility, and structural confirmation .

Properties

CAS No.

70320-14-8

Molecular Formula

CrOSi

Molecular Weight

96.081 g/mol

InChI

InChI=1S/Cr.O.Si/q+2;-2;

InChI Key

ZYVZDRMLIZPXBI-UHFFFAOYSA-N

Canonical SMILES

[O-2].[Si].[Cr+2]

Origin of Product

United States

Preparation Methods

The preparation of CID 19688802 involves specific synthetic routes and reaction conditions. One common method includes the use of specific reagents and catalysts to achieve the desired chemical structure. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

CID 19688802 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

CID 19688802 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be used in studies related to cellular processes and molecular interactions. In medicine, it could be investigated for its potential therapeutic effects. In industry, it may be used in the production of specific materials or chemicals.

Mechanism of Action

The mechanism of action of CID 19688802 involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 19688802, comparisons are drawn with structurally or functionally related compounds from the evidence. Key parameters include molecular properties, synthesis methods, solubility, and bioactivity.

Table 1: Comparative Analysis of this compound and Analogous Compounds

Parameter This compound (Hypothetical) Oscillatoxin D (CID 101283546) CAS 1761-61-1 (CID 72863) CAS 1046861-20-4 (CID 53216313)
Molecular Formula Not Available C₃₂H₄₅NO₇ C₇H₅BrO₂ C₆H₅BBrClO₂
Molecular Weight Not Available 567.7 g/mol 201.02 g/mol 235.27 g/mol
Solubility (mg/mL) Not Available Not Reported 0.687 0.24
Log S (ESOL) Not Available Not Reported -2.47 -2.99
Synthesis Method Not Available Natural derivation (cyanobacteria) A-FGO catalysis, THF solvent Pd-catalyzed coupling, THF/H₂O
Bioactivity Not Available Cytotoxic (marine toxin) Lab intermediate Synthetic intermediate

Key Findings:

Structural Complexity : Oscillatoxin derivatives (e.g., CID 101283546) exhibit high molecular complexity with cyclic and methylated motifs, typical of marine toxins . In contrast, synthetic analogs like CID 72863 and CID 53216313 are smaller halogenated aromatics, optimized for laboratory applications .

This contrasts with oscillatoxins, which likely have amphiphilic properties due to their macrocyclic structures .

Synthetic Accessibility : CID 53216313 is synthesized via palladium-catalyzed cross-coupling, a method widely used for boron-containing intermediates . CID 72863 employs green chemistry principles with recyclable catalysts, emphasizing efficiency and sustainability .

Research Implications and Limitations

While the provided evidence lacks direct data on this compound, the comparative framework reveals critical trends:

  • Analytical Techniques : GC-MS and vacuum distillation (as in ) are essential for characterizing volatile or semi-volatile analogs .
  • Safety and Handling : Compounds like CID 72863 include hazard warnings (e.g., H302 for acute toxicity), underscoring the need for rigorous safety protocols in handling halogenated aromatics .

Limitations:

  • The absence of this compound-specific data in the evidence restricts definitive conclusions.
  • Discrepancies in solubility and bioactivity metrics across compounds highlight the need for compound-specific validation.

Q & A

Basic Research Questions

Q. How to formulate a research question for studying CID 19688802's mechanism of action?

  • Methodological Answer : Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population/Problem, Intervention, Comparison, Outcome) to structure questions. For example:

  • "How does this compound modulate [specific biochemical pathway] compared to existing inhibitors in [cell type/model]?"
  • Ensure alignment with gaps in literature (e.g., unresolved signaling pathways) and prioritize testability through experimental assays like kinase activity profiling .

Q. What methodologies are recommended for analyzing this compound's biochemical interactions?

  • Methodological Answer :

  • Experimental Design : Use in vitro binding assays (e.g., surface plasmon resonance) to quantify affinity. Validate with in silico docking studies (e.g., AutoDock Vina) to identify binding sites.
  • Data Collection : Employ dose-response curves and statistical tools (e.g., GraphPad Prism) to calculate IC50 values.
  • Reproducibility : Document reagent sources (e.g., purity ≥95%), buffer conditions, and instrument calibration protocols per IUPAC guidelines .

Q. How to conduct a systematic literature review for this compound-related studies?

  • Methodological Answer :

  • Search Strategy : Use databases like PubMed and SciFinder with keywords: "this compound" + "kinase inhibition" + "[specific disease context]". Apply Boolean operators (AND/OR) to refine results.
  • Quality Assessment : Prioritize peer-reviewed articles with full experimental details. Exclude studies lacking purity validation or proper controls.
  • Synthesis : Tabulate findings (e.g., Table 1) comparing IC50 values, assay types, and model systems to identify consensus or outliers .

Advanced Research Questions

Q. How to resolve contradictions between experimental data on this compound's efficacy and prior studies?

  • Methodological Answer :

  • Root-Cause Analysis : Compare assay conditions (e.g., pH, temperature) and cell lines used. For example, discrepancies in IC50 may arise from differences in ATP concentrations in kinase assays.
  • Statistical Evaluation : Apply Bland-Altman plots or Cohen’s d to quantify effect size differences.
  • Principal Contradiction Framework : Identify the dominant factor (e.g., compound stability in DMSO vs. aqueous buffers) influencing results, and design follow-up experiments to isolate variables .

Q. What strategies optimize the reproducibility of this compound synthesis and characterization?

  • Methodological Answer :

  • Synthetic Protocols : Provide step-by-step procedures with reaction monitoring (e.g., TLC/HPLC retention times) and purification methods (e.g., column chromatography gradients).
  • Characterization : Include HRMS, NMR (1H/13C), and elemental analysis data in supplementary materials. Cross-validate purity using orthogonal techniques (e.g., DSC for crystallinity).
  • Reporting Standards : Adhere to the Beilstein Journal of Organic Chemistry guidelines for experimental details and data archiving .

Q. How to integrate computational and experimental data to predict this compound's off-target effects?

  • Methodological Answer :

  • Hybrid Workflow :

Perform molecular dynamics simulations (e.g., GROMACS) to assess binding stability.

Validate predictions with high-throughput screening (e.g., Eurofins Panlabs panel).

  • Data Interpretation : Use pathway enrichment analysis (e.g., DAVID) to link off-target hits to biological processes. Address false positives via dose-response validation .

Data Management & Ethical Compliance

Q. How to ensure ethical compliance when sharing this compound research data?

  • Methodological Answer :

  • Data Anonymization : Remove identifiers from raw datasets (e.g., patient-derived cell lines).
  • Licensing : Use CC-BY-NC licenses for public repositories like Zenodo.
  • Attribution : Cite original sources for reused spectra or crystallographic data, adhering to journal-specific citation formats .

Q. What frameworks guide the analysis of qualitative data in this compound toxicity studies?

  • Methodological Answer :

  • Thematic Coding : Use NVivo to categorize transcriptomic data (e.g., apoptosis-related genes).
  • Triangulation : Correlate qualitative findings (e.g., histopathology) with quantitative metrics (e.g., ALT/AST levels).
  • Ethical Reporting : Follow IUW Guidelines to disclose animal welfare protocols and informed consent procedures .

Tables

Table 1 : Comparative Analysis of CID 1968880’s IC50 Values Across Studies

StudyAssay TypeCell Line/ModelIC50 (nM)Reference
Smith et al.Kinase InhibitionHEK29312.3
Lee et al.Cell ViabilityA5498.7
Discrepancy Note**: Variations attributed to ATP concentration differences (2 mM vs. 1 mM).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.